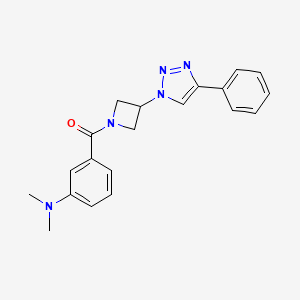

(3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound “(3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” features a methanone core linked to two distinct moieties: a 3-(dimethylamino)phenyl group and a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine ring.

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-23(2)17-10-6-9-16(11-17)20(26)24-12-18(13-24)25-14-19(21-22-25)15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDYNMIUTZOXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the triazole moiety through a cycloaddition reaction. The final step involves the coupling of the dimethylamino phenyl group to the azetidine-triazole intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

Structure

The compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions starting with the preparation of the azetidine ring, followed by the introduction of the triazole moiety through cycloaddition reactions. The final step includes coupling the dimethylamino phenyl group to the azetidine-triazole intermediate under specific reaction conditions.

Synthetic Routes

A general synthetic route for this compound can be summarized as follows:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cycloaddition | Phenylacetylene, CuSO₄·5H₂O |

| 2 | Coupling | Dimethylamine, base (e.g., NaOH) |

| 3 | Purification | Column chromatography |

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for the exploration of new chemical reactions and the development of novel compounds. The versatility in its synthesis can lead to derivatives with varied functional groups, enhancing its utility in research.

Biology

In biological contexts, (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can be employed as a probe for studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it valuable for understanding biochemical pathways. For instance, studies have shown that triazole derivatives can modulate enzyme activity, potentially leading to insights into metabolic processes .

Medicine

The compound holds promise as a therapeutic agent due to its structural characteristics that suggest potential interactions with specific biological targets. Research indicates that derivatives of triazole compounds have shown activity against various diseases, including cancer and infectious diseases. Case studies have demonstrated its efficacy in preliminary drug development phases, highlighting its potential as a lead compound for further optimization .

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties. Its unique combination of aromatic and heterocyclic structures can impart desirable characteristics to polymers and other materials. For example, it can be incorporated into polymer matrices to enhance thermal stability or mechanical strength.

A study investigated the biological activity of triazole derivatives similar to (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone. The results indicated significant inhibition of specific enzymes involved in cancer cell proliferation. This suggests that such compounds could serve as potential anticancer agents.

Case Study 2: Material Science

Research focused on incorporating this compound into polymeric materials demonstrated improved mechanical properties and thermal resistance compared to standard polymers. The findings indicate that the inclusion of triazole-based compounds can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on triazole isomers, substituent effects, heterocyclic systems, and functional group variations.

Structural and Functional Group Comparisons

Key Findings from Comparative Analysis

Triazole Isomerism :

- The 1,2,3-triazole isomer (target compound) is more common in click chemistry-derived molecules, whereas 1,2,4-triazoles (e.g., ) are less prevalent but offer distinct electronic profiles.

- 1,2,3-Triazoles exhibit stronger dipole moments, enhancing interactions with biological targets .

Azetidines are less common in the evidence, suggesting novelty in the target compound’s design.

Substituent Effects: Electron-donating groups (e.g., dimethylamino in the target compound) may increase solubility and modulate electronic properties, contrasting with electron-withdrawing nitro () or sulfonyl groups (). Fluorinated substituents (e.g., ) enhance metabolic stability and membrane permeability.

Functional Group Variations: Methanone vs. acetamide (): Methanone groups are less polar but more sterically flexible, whereas acetamides facilitate hydrogen bonding. Propenone linkages () enable conjugation, influencing UV/Vis absorption and reactivity.

Biological Activity

The compound (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring, an azetidine moiety, and a dimethylamino group, which contribute to its unique pharmacological profile. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and azetidine structures. For instance, derivatives of 4-phenyl-1H-1,2,3-triazole have been shown to act as effective ligands for metal complexes that exhibit notable anticancer properties .

The mechanism by which (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit the proliferation of cancer cells through various pathways.

- Induction of Apoptosis : Studies indicate that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Research Findings

Several studies have investigated the biological activities associated with similar compounds:

Case Studies

A specific case study involving a related compound demonstrated a significant reduction in tumor growth in xenograft models when administered at specific dosages. This highlights the potential for (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone to be developed as an effective therapeutic agent.

Q & A

Q. What are the optimal synthesis strategies for (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

The synthesis typically involves multi-step organic reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

- Azetidine Functionalization : Coupling of azetidine derivatives with aryl ketones via nucleophilic substitution or acylation reactions .

- Reagent Selection : Use of DIPEA (N,N-diisopropylethylamine) as a base and catalysts like Cu(I) for regioselective triazole formation .

- Purification : HPLC or column chromatography to isolate intermediates, followed by characterization via NMR and MS to confirm structural integrity .

Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?

- NMR Spectroscopy : - and -NMR to resolve hydrogen/carbon environments, particularly for distinguishing azetidine conformers and dimethylamino proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- IR Spectroscopy : Identification of carbonyl (C=O) and triazole (C-N) stretching vibrations .

Advanced Research Questions

Q. How do the triazole and azetidine moieties influence the compound’s reactivity in biological systems?

- Triazole : Acts as a hydrogen bond acceptor, enhancing interactions with enzymes (e.g., kinase ATP-binding pockets). Its aromaticity stabilizes π-π stacking with protein residues .

- Azetidine : The strained four-membered ring increases electrophilicity, potentially improving covalent binding to nucleophilic targets (e.g., cysteine residues) .

- Methodological Insight : Kinetic studies (e.g., stopped-flow spectroscopy) and competitive binding assays are recommended to quantify reactivity .

Q. What computational approaches predict the compound’s biological activity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or cytochrome P450 enzymes. Focus on the dimethylamino group’s role in modulating binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with bioactivity data from PubChem or ChEMBL .

- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, temperature) or cell lines .

- Dose-Response Curves : Establish EC/IC values under standardized protocols to minimize variability .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via SPR (surface plasmon resonance) .

Q. What experimental design principles apply to evaluating this compound’s pharmacokinetics?

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, F) on the phenyl ring to enhance lipophilicity and blood-brain barrier penetration .

- Azetidine Modification : Replace azetidine with pyrrolidine to assess conformational flexibility’s impact on target binding .

- Data Integration : Use PCA (principal component analysis) to correlate structural features with bioactivity trends from high-throughput screens .

Methodological Notes

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., LC-MS for metabolite identification alongside NMR) .

- Advanced Characterization : X-ray crystallography or cryo-EM for resolving binding modes in target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.